molecular formula C12H16N2O2 B7637154 4-[(3-Methoxyphenyl)methyl]piperazin-2-one

4-[(3-Methoxyphenyl)methyl]piperazin-2-one

Cat. No.: B7637154
M. Wt: 220.27 g/mol
InChI Key: ZDAKHCFJUQRXSU-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]piperazin-2-one is a compound belonging to the piperazine family, which is known for its diverse pharmacological properties. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound has a methoxyphenyl group attached to the piperazine ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methyl]piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction can convert a carbonyl group to a hydroxyl group .

Scientific Research Applications

4-[(3-Methoxyphenyl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in drug discovery for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to modulate the activity of neurotransmitter receptors, such as serotonin receptors. This modulation can influence various physiological processes, including mood regulation and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methoxyphenyl)methyl]piperazin-2-one is unique due to its specific methoxyphenyl substitution, which can enhance its solubility and bioavailability. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(7-11)8-14-6-5-13-12(15)9-14/h2-4,7H,5-6,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAKHCFJUQRXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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